molecular formula C24H25N3O4S B11143173 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide

Cat. No.: B11143173
M. Wt: 451.5 g/mol
InChI Key: SDMOWQMUEJABLR-UHFFFAOYSA-N
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Description

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is a complex organic compound that features a thiazole ring and an indole moiety. These structural components are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of methoxy groups further enhances the compound’s potential for diverse chemical reactivity and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes in the presence of an acid catalyst. The final step involves coupling the thiazole and indole intermediates through an acetamide linkage, which can be achieved using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydrothiazole derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antibacterial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

    Industry: Utilized in the development of new materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide involves its interaction with various molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety can bind to DNA and proteins, affecting their function. The methoxy groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethoxyphenyl)-1,3-thiazole: Shares the thiazole ring and methoxy groups but lacks the indole moiety.

    N-(2-(5-methoxy-1H-indol-1-yl)ethyl)acetamide: Contains the indole moiety and acetamide linkage but lacks the thiazole ring.

Uniqueness

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxy-1H-indol-1-yl)ethyl]acetamide is unique due to the combination of the thiazole and indole moieties, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C24H25N3O4S

Molecular Weight

451.5 g/mol

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[2-(5-methoxyindol-1-yl)ethyl]acetamide

InChI

InChI=1S/C24H25N3O4S/c1-29-19-5-6-20-16(12-19)8-10-27(20)11-9-25-23(28)14-18-15-32-24(26-18)17-4-7-21(30-2)22(13-17)31-3/h4-8,10,12-13,15H,9,11,14H2,1-3H3,(H,25,28)

InChI Key

SDMOWQMUEJABLR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2)CCNC(=O)CC3=CSC(=N3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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